molecular formula C8H11ClN2 B1604327 4-Chloro-5-isopropyl-2-methylpyrimidine CAS No. 1015846-31-7

4-Chloro-5-isopropyl-2-methylpyrimidine

Cat. No.: B1604327
CAS No.: 1015846-31-7
M. Wt: 170.64 g/mol
InChI Key: AYJVOUWHWPMKEB-UHFFFAOYSA-N
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Description

“4-Chloro-5-isopropyl-2-methylpyrimidine” is a chemical compound with the molecular formula C8H11ClN2 . It is used in proteomics research .


Synthesis Analysis

The synthesis of pyrimidine derivatives like “this compound” often involves the use of organolithium reagents . Nucleophilic attack on pyrimidines using N-methylpiperazine has been shown to be highly regioselective, favoring the formation of C-4 substituted products .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrimidine ring substituted with a chlorine atom, an isopropyl group, and a methyl group . The molecular weight of this compound is 170.64 g/mol .


Chemical Reactions Analysis

Pyrimidines, including “this compound”, are known to undergo nucleophilic aromatic substitution (SNAr) reactions . The reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 .


Physical And Chemical Properties Analysis

“this compound” is a solid compound . Its molecular weight is 170.64 g/mol , and its molecular formula is C8H11ClN2 .

Scientific Research Applications

4-Chloro-5-isopropyl-2-methylpyrimidine has been used in a variety of scientific research applications. It has been used as a starting material for the synthesis of various pharmaceuticals, such as the anti-inflammatory drug diclofenac. It has also been used in the synthesis of a variety of other compounds, such as the antifungal agent fluconazole. In addition, it has been used in the synthesis of other compounds, such as the anticonvulsant drug phenytoin.

Mechanism of Action

The mechanism of action of 4-Chloro-5-isopropyl-2-methylpyrimidine is not fully understood. However, it is believed to act as a prodrug, which means that it is converted into an active form in the body. This active form is then thought to bind to certain receptors in the body, which can lead to various physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is believed to have anti-inflammatory, antifungal, and anticonvulsant properties. It is also believed to have a variety of other effects, such as an anti-cancer effect, an anti-diabetic effect, and an anti-obesity effect.

Advantages and Limitations for Lab Experiments

The use of 4-Chloro-5-isopropyl-2-methylpyrimidine in laboratory experiments has both advantages and limitations. One of the main advantages is that it can be synthesized in a variety of ways, which makes it a versatile compound. Additionally, it has a variety of potential applications in scientific research. However, one of the main limitations is that the biochemical and physiological effects of this compound are not fully understood, which makes it difficult to determine its safety and efficacy.

Future Directions

There are a variety of potential future directions for 4-Chloro-5-isopropyl-2-methylpyrimidine. One possibility is to further study its biochemical and physiological effects in order to better understand its safety and efficacy. Additionally, further research could be conducted to explore its potential applications in the development of new drugs and other compounds. Finally, further research could be conducted to improve the synthesis methods of this compound in order to make the process more efficient and cost-effective.

Safety and Hazards

The safety data sheet for “4-Chloro-5-isopropyl-2-methylpyrimidine” suggests that it should be stored at room temperature . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Protective equipment, including chemical impermeable gloves, should be worn when handling this compound .

Properties

IUPAC Name

4-chloro-2-methyl-5-propan-2-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2/c1-5(2)7-4-10-6(3)11-8(7)9/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYJVOUWHWPMKEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=N1)Cl)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90647968
Record name 4-Chloro-2-methyl-5-(propan-2-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90647968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1015846-31-7
Record name 4-Chloro-2-methyl-5-(propan-2-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90647968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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